
3-Cyano-5-(trifluoromethoxy)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-5-(trifluoromethoxy)benzoyl chloride is a chemical compound with the molecular formula C9H3ClF3NO2 and a molecular weight of 249.575 g/mol . It is a derivative of benzoic acid and contains both a cyano group and a trifluoromethoxy group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(trifluoromethoxy)benzoyl chloride typically involves the reaction of 3-Cyano-5-(trifluoromethoxy)benzoic acid with oxalyl chloride in the presence of a solvent such as dichloromethane . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-5-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze to form 3-Cyano-5-(trifluoromethoxy)benzoic acid.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Dichloromethane and other organic solvents are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzoyl derivatives can be formed.
Hydrolysis Product: 3-Cyano-5-(trifluoromethoxy)benzoic acid.
Coupling Products: Complex organic molecules with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
3-Cyano-5-(trifluoromethoxy)benzoyl chloride is used in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used to modify biological molecules for research purposes.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Cyano-5-(trifluoromethoxy)benzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)benzoyl chloride: Similar structure but lacks the cyano group.
3-Fluoro-5-(trifluoromethyl)benzoyl chloride: Similar structure but with a fluoro group instead of a cyano group.
Uniqueness
3-Cyano-5-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both the cyano and trifluoromethoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H3ClF3NO2 |
|---|---|
Peso molecular |
249.57 g/mol |
Nombre IUPAC |
3-cyano-5-(trifluoromethoxy)benzoyl chloride |
InChI |
InChI=1S/C9H3ClF3NO2/c10-8(15)6-1-5(4-14)2-7(3-6)16-9(11,12)13/h1-3H |
Clave InChI |
IDJQHHWRIQRXPN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)Cl)OC(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B13886093.png)



![Imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)-](/img/structure/B13886104.png)
![2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro-](/img/structure/B13886111.png)

